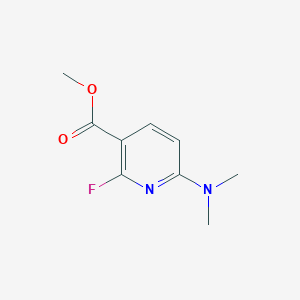
Methyl 6-(dimethylamino)-2-fluoronicotinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 6-(dimethylamino)-2-fluoronicotinate is a useful research compound. Its molecular formula is C9H11FN2O2 and its molecular weight is 198.197. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Alzheimer's Disease Research
Methyl 6-(dimethylamino)-2-fluoronicotinate derivatives have been utilized in Alzheimer's disease research, particularly in the development of diagnostic tools. One derivative, [18F]FDDNP, has been used in positron emission tomography (PET) imaging to identify and monitor the accumulation of neurofibrillary tangles and beta-amyloid plaques in the brains of living Alzheimer's disease patients (Shoghi-Jadid et al., 2002); (Nordberg, 2007). These studies demonstrate the potential of such compounds in enhancing the diagnosis and understanding of Alzheimer's disease progression.
Fluorescence Probes in Biochemical Research
Compounds with a 6-(dimethylamino)-2-fluoronicotinate moiety have been explored as fluorescence probes due to their sensitivity to environmental factors. For instance, 6-acryloyl-2-dimethylaminonaphthalene (Acrylodan) has been developed to selectively label thiol groups in proteins. Its fluorescence properties change significantly upon reaction with thiols, making it useful for studying protein structures and interactions (Prendergast et al., 1983). Another compound, 6-N,N-dimethylamino-2,3-naphthalimide, shows marked fluorescence response to changes in environmental polarity, making it valuable as a biological probe (Vázquez et al., 2005).
Antimicrobial and Antifungal Studies
Derivatives of this compound have shown promising results in antimicrobial and antifungal studies. Certain synthesized compounds demonstrated significant activity against various bacteria and fungi, highlighting their potential in developing new antimicrobial agents (Ghorab et al., 2017).
Cancer Research
In the field of cancer research, derivatives of this compound have been investigated for their cytotoxic activities. Studies on carboxamide derivatives of benzo[b][1,6]naphthyridin-(5H)ones, which include a 6-(dimethylamino)-2-fluoronicotinate group, have shown potent cytotoxicity against various cancer cell lines. These findings indicate the potential of these compounds in cancer treatment strategies (Deady et al., 2005).
Mécanisme D'action
Target of Action
It is known that many compounds with similar structures, such as hexazinone , bind to the D-1 quinone protein of the electron transport chain in photosystem II .
Mode of Action
Similar compounds like hexazinone function by inhibiting photosynthesis . They bind to the D-1 quinone protein of the electron transport chain in photosystem II, thereby inhibiting photosynthesis and causing damage to membranes and cells .
Biochemical Pathways
Compounds with similar structures, such as hexazinone, affect the photosynthesis pathway . This results in the inhibition of the electron transport chain in photosystem II, leading to the death of the plant cells .
Pharmacokinetics
It’s worth noting that similar compounds like hexazinone are known to have high leaching potential, indicating they can be readily absorbed and distributed in the environment .
Result of Action
Similar compounds like hexazinone are known to inhibit photosynthesis, leading to the death of plant cells .
Action Environment
The action of Methyl 6-(dimethylamino)-2-fluoronicotinate can be influenced by various environmental factors. For instance, similar compounds like Hexazinone are known to degrade approximately 10% in five weeks when exposed to artificial sunlight in distilled water . Degradation in natural waters can be three to seven times greater .
Propriétés
IUPAC Name |
methyl 6-(dimethylamino)-2-fluoropyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11FN2O2/c1-12(2)7-5-4-6(8(10)11-7)9(13)14-3/h4-5H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDRVSQDSMWRGAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=C(C=C1)C(=O)OC)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[3-(Trifluoromethyl)pyrazolyl]acetyl chloride](/img/structure/B2827325.png)
![N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2827327.png)
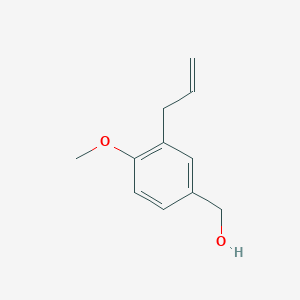
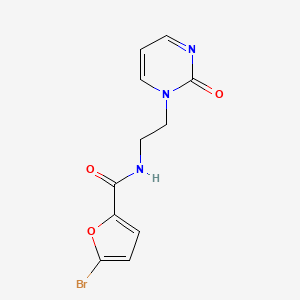
![2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-(3-fluorophenyl)acetamide](/img/structure/B2827334.png)
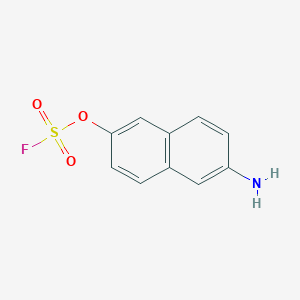
![2-Ethylpyrazolo[1,5-a]pyridine](/img/structure/B2827338.png)
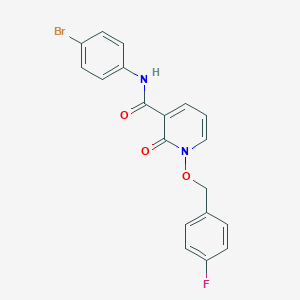
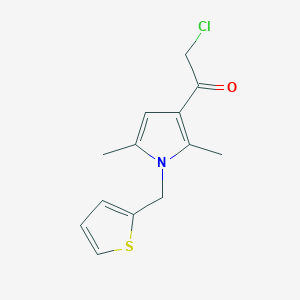
![2-(3,4-dimethoxyphenyl)-N-(3,4-dimethylphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2827342.png)
![2,6-dimethoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide](/img/structure/B2827343.png)
![3-[(2,4-dichlorophenyl)methyl]-1-methyl-8-(4-phenoxyphenyl)-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2827344.png)
![methyl [7-(3-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetate](/img/structure/B2827345.png)
